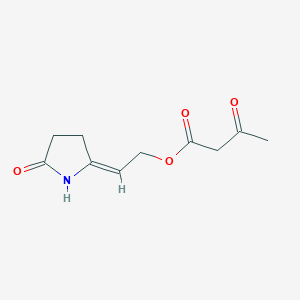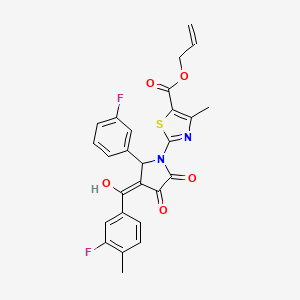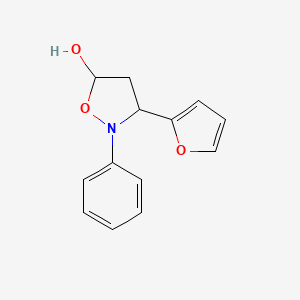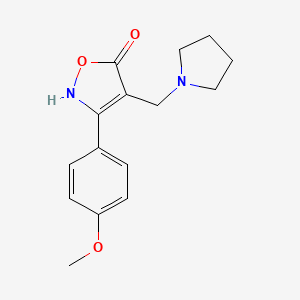
6-Amino-4-phenylquinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-phenylquinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position and a phenyl group at the 4th position on the quinoline ring. The presence of the quinoline-5,8-dione moiety is significant due to its biological and chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-phenylquinoline-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions are explored to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-4-phenylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-ortho-quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and phenyl positions.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts and oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-ortho-quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-phenylquinoline-5,8-dione has a wide range of applications in scientific research:
Wirkmechanismus
The biological activity of 6-Amino-4-phenylquinoline-5,8-dione is largely attributed to its ability to form radicals in vivo. It targets NAD(P)H-dependent quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species (ROS) and inducing mitochondrial dysfunction in cancer cells . This mechanism results in the selective inhibition of cancer cell proliferation and induction of apoptosis through the regulation of apoptotic proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-7-[2-(N,N-diethylamino)vinyl]quinoline-5,8-dione: Exhibits similar biological activities but differs in the substitution pattern.
Isoquinoline-5,8-dione derivatives: Share the quinone moiety but have different ring structures and substitution patterns.
Uniqueness: 6-Amino-4-phenylquinoline-5,8-dione stands out due to its specific substitution at the 6th and 4th positions, which imparts unique chemical and biological properties. Its selective inhibition of cancer cells and potential to overcome multidrug resistance make it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
824405-24-5 |
|---|---|
Molekularformel |
C15H10N2O2 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
6-amino-4-phenylquinoline-5,8-dione |
InChI |
InChI=1S/C15H10N2O2/c16-11-8-12(18)14-13(15(11)19)10(6-7-17-14)9-4-2-1-3-5-9/h1-8H,16H2 |
InChI-Schlüssel |
GZXIOPDZMROIEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=C2)C(=O)C=C(C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)






![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)
![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)


